2-Phenylbenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylbenzothiazole and its derivatives has been a subject of significant interest. Various methods have been developed for its synthesis, including reactions involving o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions, which have been found to yield a series of new 2-phenylbenzothiazoles with potent and selective antitumor properties (Mortimer et al., 2006). Another method involves the reaction of dibenzyl disulfides with o-aminothiophenol, suggesting a novel transformation mechanism for the synthesis of 2-phenylbenzothiazoles (Shirinian et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzothiazole is crucial for its function and reactivity. Studies have shown that the structural features of 2-phenylbenzothiazole derivatives can significantly influence their biological activity, including antitumor and antibacterial properties (Racané et al., 2006). The crystal structures of related compounds have also been described, providing insights into their molecular configurations and interactions (Tommasi et al., 1999).
Chemical Reactions and Properties
2-Phenylbenzothiazole undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. For instance, its reactions with organolithium reagents afford products deriving from ring opening (Tommasi et al., 1999). These reactions are pivotal for the synthesis of novel compounds with potential biological activities.
Physical Properties Analysis
The physical properties of 2-Phenylbenzothiazole, such as solubility, melting point, and stability, are essential for its application in various fields. These properties are influenced by the compound's molecular structure and can affect its reactivity and functionality in different environments. Studies focusing on the synthesis and characterization of 2-Phenylbenzothiazole derivatives provide valuable information on these properties (Weekes et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Phenylbenzothiazole, including reactivity with various reagents, potential for forming derivatives, and biological activities, have been thoroughly investigated. Its ability to undergo different chemical transformations enables the synthesis of a wide range of compounds with diverse functions and applications. For example, the synthesis of 2-arylbenzothiazoles via phosphonium acidic ionic liquid catalysis showcases the compound's versatility and the potential for green chemistry approaches (Nguyen et al., 2018).
Scientific Research Applications
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Green Chemistry
- 2-Phenylbenzothiazole (2-PBZ) is used in green chemistry for the synthesis of important versatile scaffolds .
- The method involves cascading immobilized enzyme catalysis and photocatalysis in a continuous-microflow manner .
- This process achieved >99% product yield in just 4.6 minutes of total residence time .
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Synthetic and Medicinal Chemistry
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Pharmaceutical Chemistry
- 2-Phenylbenzothiazole has a wide range of pharmacological properties .
- Changes in the functional group at the 2nd position can drastically change the biological activity of compounds .
- 2-Phenylbenzothiazole-based drugs have been developed for various applications, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative activities .
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Cancer Research
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Industrial Applications
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Biological Applications
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Enzyme Catalysis
- 2-Phenylbenzothiazole is used in the field of enzyme catalysis .
- It is used in a process that involves cascading immobilized enzyme catalysis and photocatalysis in a continuous-microflow manner .
- This process is used for the green, economic, efficient, and sustainable synthesis of 2-Phenylbenzothiazole .
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Electrophosphorescent Emitter
Safety And Hazards
Future Directions
The development of synthetic processes for 2-Phenylbenzothiazole is one of the most significant problems facing researchers. The future development trend and prospect of the synthesis of benzothiazoles were anticipated . This orderly cascaded continuous-flow microreactor system widens the limitations of photo-biocatalytic approaches and provides the potential foundation for the industrial green production of 2-Phenylbenzothiazole .
properties
IUPAC Name |
2-phenyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHOUXSGHYZCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236946 | |
Record name | 2-Phenylbenzothiazole | |
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Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey solid; [Acros Organics MSDS] | |
Record name | 2-Phenylbenzothiazole | |
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Vapor Pressure |
0.00000484 [mmHg] | |
Record name | 2-Phenylbenzothiazole | |
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Product Name |
2-Phenylbenzothiazole | |
CAS RN |
883-93-2 | |
Record name | 2-Phenylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phenylbenzothiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883932 | |
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Record name | 2-Phenylbenzothiazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2034 | |
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Record name | 2-Phenylbenzothiazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1854 | |
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Record name | 2-Phenylbenzothiazole | |
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Record name | 2-phenylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.760 | |
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Record name | 2-PHENYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO573G4BGT | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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